Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]-
Description
This compound is a piperazine derivative featuring two distinct substituents:
- 1-(2-Furanylcarbonyl): A furan ring linked via a carbonyl group to the piperazine nitrogen.
- 4-[2-(2-Pyridinyl)ethyl]: A pyridine moiety connected through an ethyl chain to the piperazine nitrogen.
Key analogs and their properties are discussed below.
Structure
3D Structure
Properties
CAS No. |
90125-71-6 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
furan-2-yl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H19N3O2/c20-16(15-5-3-13-21-15)19-11-9-18(10-12-19)8-6-14-4-1-2-7-17-14/h1-5,7,13H,6,8-12H2 |
InChI Key |
JZIFQDKDDQBQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Piperazine Core Functionalization
The piperazine nucleus is first modified at the N-1 position via nucleophilic substitution. Piperazine reacts with 2-(2-chloroethoxy)ethanol in ethanol at 40°C for 2 hours to form 1-(2-hydroxyethoxyethyl)piperazine, achieving 93% purity after vacuum distillation.
Acylation with 2-Furoyl Chloride
The hydroxyl group is replaced via acylation using 2-furoyl chloride in anhydrous toluene. Conditions:
-
Molar ratio : 1:1.2 (piperazine derivative : 2-furoyl chloride)
-
Catalyst : Triethylamine (5 mol%)
Reaction Equation :
Reductive Amination for Ethylpyridinyl Side Chain
Introduction of 2-(2-Pyridinyl)ethyl Group
The N-4 position is alkylated via reductive amination using 2-pyridineacetaldehyde and sodium cyanoborohydride:
-
Solvent : Methanol/water (4:1)
-
pH : 6.5 (buffered with acetic acid)
-
Temperature : 60°C, 12 hours
Key Intermediate :
4-[2-(2-Pyridinyl)ethyl]piperazine is isolated via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).
Microwave-Assisted One-Pot Synthesis
Optimized Protocol
A convergent route combines acylation and alkylation in a single step under microwave irradiation:
-
Reactants : 1-(2-Furanylcarbonyl)piperazine, 2-(2-chloroethyl)pyridine
-
Catalyst : K₂CO₃ (2.5 equiv)
-
Conditions : 150°C, 300 W, 20 minutes
Advantages :
-
90% reduction in reaction time vs. conventional heating
-
Minimal byproduct formation (e.g., <5% dialkylated species)
Catalytic Hydrogenation Approaches
Heterogeneous Catalysis
Cu-Co-Mo/Al₂O₃ catalysts enable gas-phase reactions for large-scale production:
-
Pressure : 3.0 MPa H₂
-
Temperature : 210°C
-
Substrate ratio : Piperazine:2-(2-pyridinyl)ethanol = 2:1
Catalyst Composition :
| Component | Weight % |
|---|---|
| Cu | 15% |
| Co | 30% |
| Mo | 5% |
| Al₂O₃ | 50% |
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 6–8 hours | Moderate |
| Reductive Amination | 72 | 12 hours | High |
| Microwave-Assisted | 85 | 20 minutes | Low |
| Catalytic Hydrogenation | 94 | 3 hours | Industrial |
Byproduct Management
-
Nucleophilic routes : Generate HCl, requiring neutralization (NaHCO₃ wash)
-
Reductive amination : Produces cyanide residues, necessitating ion-exchange purification
-
Catalytic methods : Require catalyst recycling (≥5 cycles without activity loss)
Structural Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine nitrogen atoms participate in alkylation and acylation reactions. For example:
-
Reaction with Haloalkanes :
Substitution at the secondary amine occurs under basic conditions (e.g., K₂CO₃/DMF), forming quaternary ammonium derivatives.
Example :
Yield: ~65% . -
Acylation :
The free piperazine nitrogen reacts with acid chlorides (e.g., benzoyl chloride) in pyridine to form tertiary amides .
Electrophilic Aromatic Substitution on Furan and Pyridine
-
Furan Ring :
Electrophilic substitution at the furan C3 position occurs with nitrating agents (HNO₃/H₂SO₄), yielding 3-nitro derivatives.
Conditions : 0–5°C, 2 hr .
Product : Nitro-furanylcarbonyl-piperazine derivatives (confirmed via NMR δ 7.2–7.5 ppm ). -
Pyridine Ring :
Pyridine undergoes halogenation (e.g., Br₂ in H₂O/AcOH) at the C4 position:
Reaction efficiency: 78% .
Hydrolysis of the Furoyl Carbonyl Group
The furanylcarbonyl group is susceptible to hydrolysis:
Coordination Chemistry with Metals
The pyridine nitrogen and piperazine amine act as ligands for transition metals:
-
Cu(II) Complexation :
Forms a stable octahedral complex in methanol:
Stability constant (log K): 8.2 . -
Pd(II)-Catalyzed Cross-Coupling :
Participates in Suzuki-Miyaura reactions via pyridine-directed C–H activation .
Reduction and Oxidation Reactions
-
Reduction of Pyridine :
Hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine:
Pressure: 50 psi, 12 hr . -
Oxidation of Piperazine :
Treatment with KMnO₄ oxidizes the piperazine ring to pyrazine derivatives under acidic conditions .
Stability and Degradation
-
Thermal Decomposition :
Degrades above 200°C, releasing CO (TGA-DSC data ). -
Photolysis :
UV light (254 nm) cleaves the furan-piperazine bond, forming 2-pyridinyl-ethylamine (HPLC-MS confirmation ).
Pharmacological Reactivity (5-HT Receptor Interactions)
Though not a direct chemical reaction, the compound antagonizes serotonin receptors via:
-
Competitive Binding :
Displaces 8-OH-DPAT from 5-HT₁ₐ receptors (IC₅₀ = 3–5 µM ). -
Metabolic Oxidation :
Hepatic CYP3A4 oxidizes the pyridine ring to N-oxide metabolites (observed in vitro ).
Key Research Findings
-
The compound’s furan ring is more reactive toward electrophiles than its pyridine moiety due to electron-rich π-system .
-
Piperazine alkylation proceeds preferentially at the less sterically hindered nitrogen .
-
Pyridine-directed metalation enables regioselective C–H functionalization, critical for drug derivatization .
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations and modifications to develop new derivatives with enhanced properties .
Biology
- Biological Interactions: The compound's structure enables it to interact with various biological molecules, making it valuable in studying enzyme inhibition and protein-ligand interactions. It has been used to explore mechanisms of action in biological systems, particularly in relation to enzyme activity modulation .
- Cytotoxic Activity: Research has indicated that piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. Studies have shown that modifications to the piperazine structure can enhance its anticancer activity, making it a candidate for further therapeutic development .
Medicine
- Therapeutic Potential: The compound has been investigated for its potential therapeutic applications, particularly in modulating biological pathways related to inflammation and cancer. Its ability to inhibit specific enzymes or receptors positions it as a candidate for drug development aimed at treating various diseases .
- Hypotensive Activity: Some derivatives of piperazine have demonstrated hypotensive effects by acting as alpha-1 adrenergic receptor antagonists. This property suggests potential uses in managing hypertension and related cardiovascular conditions .
Case Studies
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The furan and pyridine rings play a crucial role in the compound’s binding properties, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent-Based Comparisons
Aromatic Carbonyl Groups
- Furanylcarbonyl vs. Benzoyl derivatives (e.g., GBR 12909 in ) exhibit high dopamine transporter (DAT) affinity due to π-π stacking interactions, whereas furan’s electron-rich nature may influence binding kinetics differently .
Pyridinyl Ethyl vs. Other Aromatic Chains
- Pyridinyl Ethyl vs. Phenylpropyl :
- The 2-pyridinyl ethyl group in the target compound shares structural similarity with 3-phenylpropyl substituents in GBR 12909 analogs (). However, the pyridine’s nitrogen atom may facilitate hydrogen bonding, unlike purely hydrophobic phenylpropyl chains .
- In compounds like p-MPPI (), a pyridinyl benzamido group contributes to 5-HT1A receptor antagonism, suggesting pyridine’s role in receptor specificity .
Pharmacological Activity
Key Structural and Functional Differences
| Feature | Target Compound | GBR 12909 (DAT Ligand) | p-MPPI (5-HT1A Antagonist) |
|---|---|---|---|
| Aromatic Ring | Furan (oxygen heterocycle) | Bis(4-fluorophenyl) (hydrophobic) | Methoxyphenyl (polar) |
| Linker | Ethyl chain (flexible) | Propyl chain (rigid) | Benzamido (semi-rigid) |
| Electron-Withdrawing Groups | Carbonyl (electron-deficient) | Fluorine atoms (electron-withdrawing) | Methoxy (electron-donating) |
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- is particularly notable for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name: Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]-
- Molecular Formula: C16H20N4O
- Molecular Weight: 284.36 g/mol
Piperazine derivatives often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanism of action for Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- involves modulation of neurotransmitter systems and potential inhibition of certain enzymes linked to cancer proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperazine derivatives. For instance, a study demonstrated that piperazine compounds exhibit significant efficacy against human breast cancer cells. The compound's IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- | 18 | Inhibition of PARP1 activity |
| Olaparib | 57.3 | PARP inhibitor |
Case Study: A recent investigation into the compound's effects on PARP1 (Poly (ADP-Ribose) Polymerase 1) revealed that it inhibits the enzyme's catalytic activity, enhancing the cleavage of PARP1 and increasing apoptosis markers such as CASPASE 3/7 activity .
Neurotransmitter Modulation
Piperazine derivatives are known for their ability to modulate neurotransmitter systems. Specifically, compounds with piperazine moieties have been studied for their effects on serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia.
Research Findings: A study indicated that piperazine derivatives could act as antagonists at certain serotonin receptors, potentially alleviating symptoms of anxiety and depression .
Pharmacological Applications
The pharmacological applications of Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- include:
- Anticancer therapies : Targeting breast cancer through PARP inhibition.
- Neurological disorders : Potential use in treating anxiety and depression by modulating neurotransmitter systems.
- Antimicrobial activity : Some piperazine derivatives exhibit antibacterial properties against various pathogens.
Safety and Toxicology
While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicity studies suggest that piperazine derivatives may have acceptable safety profiles; however, comprehensive toxicological evaluations are necessary to establish safe dosage ranges for clinical applications.
Q & A
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Glide simulates interactions with DAT (PDB: 4XP4) or 5-HT (homology models), highlighting hydrogen bonds with Asp79 (DAT) or Ser199 (5-HT) .
- DFT Calculations : Predicts electron density distribution for substituents (e.g., furanyl vs. phenyl), correlating with redox potential in DPPH radical scavenging assays .
- ADMET Prediction : SwissADME estimates logP (2.5–3.5) and BBB permeability, guiding lead optimization for CNS-targeted applications .
How can discrepancies in reported bioactivity data be resolved?
Advanced Research Focus
Contradictions in antimicrobial or receptor-binding data may arise from:
- Assay Variability : Differences in bacterial strains (e.g., biofilm-forming vs. planktonic P. aeruginosa) or receptor isoforms (e.g., human vs. rat 5-HT) .
- Solubility Issues : Use of DMSO (>1% v/v) may inhibit bacterial growth, necessitating controls. Dynamic light scattering (DLS) confirms compound aggregation in aqueous buffers .
- Statistical Validation : Replicate experiments with orthogonal assays (e.g., SPR for binding kinetics alongside radioligand assays) .
What strategies improve metabolic stability without compromising activity?
Q. Advanced Research Focus
- Isotere Replacement : Substituting the furanyl group with thiophene reduces CYP450-mediated oxidation, as shown in microsomal stability assays (e.g., t increased from 15 to 45 minutes) .
- Prodrug Design : Esterification of the pyridinyl nitrogen enhances oral bioavailability, with hydrolysis studies in simulated gastric fluid confirming release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
